molecular formula C12H11ClFN3OS B371367 N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 298215-33-5

N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No. B371367
CAS RN: 298215-33-5
M. Wt: 299.75g/mol
InChI Key: WAUPUDWYTBLIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, also known as CFTR(inh)-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases. In

Scientific Research Applications

Solid State Chemistry

Acetamide derivatives have been used in solid state chemistry for the synthesis of amino acids, natural compounds such as alkaloids, and pharmacologically promising substances. They also serve as biomarkers and reagents for polymer modification .

Pharmacology

These compounds have found applications in pharmacology, where they are used to create various pharmacologically active substances. This includes the development of new medications and therapeutic agents .

Antioxidant Activity

Some acetamide derivatives have been synthesized and tested for their antioxidant activity. This involves evaluating their ability to scavenge free radicals and estimating reactive oxygen species (ROS) and nitric oxide (NO) production .

Bioavailability Enhancement

Flavonoid acetamide derivatives have been studied for their potential to enhance bioavailability. This is particularly important for compounds that display numerous biological properties but are limited by factors such as aqueous insolubility and enzymatic degradation .

Drug Likeness and Toxicity Properties

The structure-activity relationships of flavonoid acetamide derivatives have been evaluated based on their antioxidant properties, bioavailability, drug likeness, and toxicity properties. This helps in the design of safer and more effective drugs .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3OS/c1-17-5-4-15-12(17)19-7-11(18)16-8-2-3-10(14)9(13)6-8/h2-6H,7H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUPUDWYTBLIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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